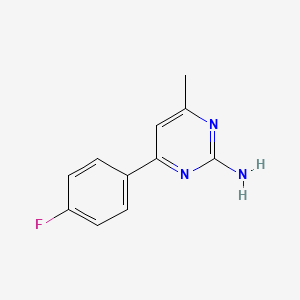

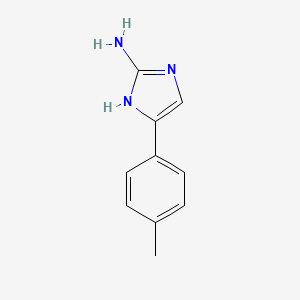

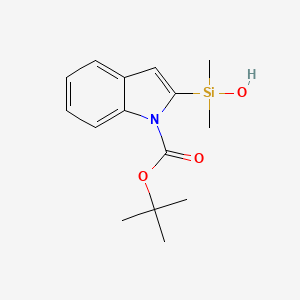

5-(4-methylphenyl)-1H-imidazol-2-amine

Overview

Description

5-(4-methylphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the family of imidazole derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

1. Antileishmanial and Antimalarial Applications

- Summary of Application : Pyrazole-bearing compounds, such as “5-(4-methylphenyl)-1H-imidazol-2-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Cyclooxygenase-2 Inhibitor

- Summary of Application : The compound “5-(4-methylphenyl)-1H-imidazol-2-amine” is identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain .

- Methods of Application : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block COX-2 in vitro and in vivo .

- Results or Outcomes : The work led to the identification of 1i (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, SC-58635, celecoxib), which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .

3. Antimicrobial Activity

- Summary of Application : Thiophene derivatives, which can be derived from “5-(4-methylphenyl)-1H-imidazol-2-amine”, are known for their antimicrobial activity .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

4. Antioxidant Activity

- Summary of Application : Pyrazole derivatives, such as “5-(4-methylphenyl)-1H-imidazol-2-amine”, have been found to possess antioxidant activity .

- Methods of Application : The antioxidant activity of these compounds is typically evaluated using in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

5. Anti-inflammatory Activity

- Summary of Application : “5-(4-methylphenyl)-1H-imidazol-2-amine” is known to have anti-inflammatory activity .

- Methods of Application : The anti-inflammatory activity of this compound is typically evaluated using in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

6. Anticancer Activity

- Summary of Application : Some derivatives of “5-(4-methylphenyl)-1H-imidazol-2-amine” have been found to exhibit anticancer activity .

- Methods of Application : The anticancer activity of these compounds is typically evaluated using in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, against various cancer cell lines .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

7. Synthesis of Sulfanyl and Sulfinyl Derivatives

- Summary of Application : “5-(4-methylphenyl)-1H-imidazol-2-amine” can be used in the synthesis of sulfanyl and sulfinyl derivatives .

- Methods of Application : A solution of “5-(4-methylphenyl)-1H-imidazol-2-amine” in a freshly prepared mixture of 60% hydrogen peroxide and acetic acid was stirred in a microwave reactor at 55 °C for 1.5 hours .

- Results or Outcomes : The reaction resulted in the formation of 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole .

8. Synthesis of Porphyrin Derivatives

- Summary of Application : “5-(4-methylphenyl)-1H-imidazol-2-amine” can be used in the synthesis of porphyrin derivatives .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

9. Synthesis of Isoxazole Derivatives

- Summary of Application : “5-(4-methylphenyl)-1H-imidazol-2-amine” can be used in the synthesis of isoxazole derivatives .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this application are not detailed in the source .

properties

IUPAC Name |

5-(4-methylphenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUWJSLGMMTAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508434 | |

| Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methylphenyl)-1H-imidazol-2-amine | |

CAS RN |

60472-16-4 | |

| Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)

![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)